molecular formula C23H20N6O2S2 B11663248 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

Cat. No.: B11663248
M. Wt: 476.6 g/mol
InChI Key: WRKWXGWILQQRIV-UHFFFAOYSA-N
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Description

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is a complex organic compound that features a combination of benzothiazole, quinazoline, and pyrimidine moieties

Preparation Methods

The synthesis of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling. One common synthetic route involves the reaction of 1,3-benzothiazol-2-ylsulfanyl derivatives with quinazoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds include other benzothiazole and quinazoline derivatives. Compared to these compounds, 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C23H20N6O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H20N6O2S2/c1-3-31-15-8-9-17-16(11-15)13(2)24-21(26-17)29-22-25-14(10-20(30)28-22)12-32-23-27-18-6-4-5-7-19(18)33-23/h4-11H,3,12H2,1-2H3,(H2,24,25,26,28,29,30)

InChI Key

WRKWXGWILQQRIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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